Polymerization Reactivity: Radical Copolymerization Yields and Molecular Weight Compared to Styrene Dimer
In radical copolymerization with maleic anhydride (MAn), 2,4,6-triphenyl-1-hexene (STT) demonstrates significantly lower reactivity than the styrene dimer 2,4-diphenyl-1-butene (STD). STT produces alternating copolymers with MAn in only 10-20% yield and number-average molecular weights (Mn) of 6,000-17,000, whereas STD yields alternating copolymers in 50-70% yield with Mn of 10,000-30,000 [1]. This differential is attributed to the greater steric hindrance of the trimer's α-substituent.
| Evidence Dimension | Copolymerization yield with maleic anhydride |
|---|---|
| Target Compound Data | 10-20% yield; Mn = 6,000-17,000 |
| Comparator Or Baseline | 2,4-Diphenyl-1-butene (STD): 50-70% yield; Mn = 10,000-30,000 |
| Quantified Difference | Yield reduced by 30-60 percentage points; Mn reduced by ~30-40% |
| Conditions | Radical copolymerization with maleic anhydride (MAn) at 60°C in THF or in bulk |
Why This Matters
Procurement must account for the trimer's poor homopolymerization and lower copolymerization efficiency; it is not a drop-in replacement for the dimer in polymer recycling or novel copolymer synthesis workflows.
- [1] Kimura, T.; Hashimoto, T.; Urushisaki, M.; Sakaguchi, T.; Sawaguchi, T.; Sasaki, D. Radical alternating copolymerizations of styrene dimer and styrene trimer, as thermal degradation products of polystyrene, with N-substituted maleimide for chemical recycling. Kobunshi Ronbunshu 2016, 73 (1), 124-133. View Source
